E-2078 - 103613-84-9

E-2078

Catalog Number: EVT-364237
CAS Number: 103613-84-9
Molecular Formula: C50H81N15O9
Molecular Weight: 1036.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E-2078, chemically known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a synthetic analog of the naturally occurring opioid peptide dynorphin A (1-8) [, , , , ]. E-2078 exhibits high stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo research []. In scientific research, E-2078 serves as a pharmacological tool to investigate the functions of the kappa-opioid receptor system [, , , , , , , , , ].

Dynorphin A (1-8)

  • Relevance: Dynorphin A (1-8) is the parent peptide from which E-2078 was derived [, ]. E-2078 has modifications at its N- and C-termini and a D-Leu substitution to increase its stability and potentially enhance its ability to cross the blood-brain barrier [, ].

[D-Ala2,Met5]-Enkephalinamide

  • Relevance: This enkephalin analog was used in studies exploring the interaction between the enkephalinergic and dynorphinergic systems []. Researchers found that [D-Ala2,Met5]-Enkephalinamide attenuated stress-induced behavioral changes in mice, and this attenuation was blocked by E-2078, suggesting an interaction between the methionine-enkephalinergic and dynorphinergic systems [].

[D-Ala2,D-Leu5]-Enkephalin

  • Relevance: This enkephalin analog was used alongside E-2078 to study the potential interactions between different opioid systems []. Unlike the effects observed with [D-Ala2,Met5]-Enkephalinamide, [D-Ala2,D-Leu5]-Enkephalin's effects were not altered by E-2078, suggesting that the dynorphinergic system may not directly interact with the leucine-enkephalinergic pathway [].

Morphine

    Naloxone

    • Relevance: Naloxone is frequently utilized to investigate the involvement of opioid receptors in the actions of E-2078 [, , , , ]. If naloxone blocks or reverses an effect of E-2078, it supports the conclusion that E-2078 is acting via opioid receptors [, , , , ].

    Nor-binaltorphimine (nor-BNI)

    • Relevance: Nor-binaltorphimine is employed to determine if the effects observed with E-2078 are specifically mediated by kappa-opioid receptors [, , , ]. If nor-BNI blocks an effect of E-2078, it provides evidence for the involvement of kappa receptors [, , , ].

    U-50,488H

    • Relevance: U-50,488H serves as a comparative kappa agonist to E-2078 in studies examining the behavioral effects and receptor mechanisms underlying opioid action, specifically related to reward and aversion [, , ].

    U-62,066E

    • Relevance: Similar to U-50,488H, U-62,066E was used as a reference kappa agonist alongside E-2078 to characterize the pharmacological properties of kappa receptor activation [].

    Ebiratide

    • Relevance: Ebiratide was studied alongside E-2078 to understand the transport mechanisms of basic peptides across the blood-brain barrier [, ]. Both compounds were found to be internalized by brain capillaries via adsorptive-mediated endocytosis, a process involving the interaction of positively charged peptides with negatively charged cell surface molecules [, ].
    • Relevance: 001-C8 and E-2078 were both found to be internalized by cells via adsorptive-mediated endocytosis [, , ]. This suggests that E-2078's ability to cross the blood-brain barrier might be related to this endocytotic pathway [, , ].

    Poly-L-lysine

    • Relevance: Poly-L-lysine is used as a prototypical compound for understanding adsorptive-mediated endocytosis. Like E-2078, poly-L-lysine can inhibit the uptake of other basic peptides, suggesting a common uptake pathway [, , ].

    Protamine

    • Relevance: Protamine, another polycationic molecule, is used alongside E-2078 to examine the properties of adsorptive-mediated endocytosis [, , ]. Both compounds inhibit this uptake pathway, indicating that E-2078 may share a similar endocytosis mechanism [, , ].

    Dansylcadaverine

    • Relevance: Dansylcadaverine is used in several studies to inhibit endocytosis [, , , ]. The fact that it also affects the uptake of E-2078 provides further support for the involvement of an endocytotic mechanism in E-2078's cellular entry [, , , ].
    Overview

    (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) is a synthetic analog of the naturally occurring opioid peptide dynorphin A, specifically the truncated form known as dynorphin A (1-8). This compound is designed to enhance the pharmacological properties of dynorphin A by modifying specific amino acid residues. Dynorphin A itself is an endogenous opioid peptide that primarily activates the kappa-opioid receptor, and plays a significant role in pain modulation, stress response, and various neurophysiological processes. The modifications in this compound aim to improve receptor binding affinity and selectivity, potentially leading to therapeutic applications in pain management and neuroprotection.

    Source and Classification

    Dynorphin A (1-8) is derived from the precursor protein prodynorphin through proteolytic cleavage. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) involve the methylation of the first tyrosine and arginine residues, as well as substitution of leucine with D-leucine and the addition of an ethylamide group at the C-terminus. This compound falls under the classification of opioid peptides and is categorized as a kappa-opioid receptor agonist.

    Synthesis Analysis

    The synthesis of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) typically follows solid-phase peptide synthesis techniques. Key steps include:

    1. Amino Acid Coupling: Individual amino acids are sequentially coupled on a solid support using coupling reagents such as HBTU or DIC.
    2. Modification: Specific residues are modified post-synthesis; for instance, N-methylation can be achieved using N-methylation agents like iodomethane.
    3. Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC) to achieve high purity levels.

    Technical details regarding purification methods often involve reversed-phase HPLC, which separates peptides based on hydrophobicity, ensuring that only correctly synthesized peptides are retained.

    Molecular Structure Analysis

    The molecular structure of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) can be represented by its amino acid sequence:

    N Me Tyr Gly Gly Phe D Leu NH Et\text{N Me Tyr Gly Gly Phe D Leu NH Et}

    This structure exhibits a helical conformation in solution, particularly when bound to kappa-opioid receptors. Structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the conformational dynamics of the peptide in both free and receptor-bound states.

    Chemical Reactions Analysis

    The chemical reactions involved in synthesizing (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily include:

    1. Peptide Bond Formation: The formation of peptide bonds during synthesis involves nucleophilic attack by the amine group of one amino acid on the carbonyl carbon of another.
    2. Methylation Reactions: N-methylation involves a nucleophilic substitution reaction where an amine group reacts with a methylating agent.
    3. Cleavage Reactions: Cleavage from the resin involves acid-catalyzed hydrolysis of ester bonds formed during solid-phase synthesis.

    These reactions are crucial for achieving the desired modifications that enhance biological activity.

    Mechanism of Action

    (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily acts as an agonist at kappa-opioid receptors. The mechanism involves:

    1. Receptor Binding: The compound binds to kappa-opioid receptors with high affinity due to structural modifications that stabilize its interaction.
    2. Signal Transduction: Upon binding, it activates intracellular signaling pathways mediated by G proteins, leading to inhibition of adenylate cyclase activity and modulation of neurotransmitter release.
    3. Physiological Effects: Activation results in analgesic effects, modulation of mood, and potential neuroprotective properties.

    Data from binding assays indicate that this modified compound exhibits improved potency compared to unmodified dynorphin A.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) include:

    • Molecular Weight: Approximately 1000 Da.
    • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
    • Stability: Stability can vary depending on environmental factors such as pH and temperature; generally stable under physiological conditions.

    Characterization techniques such as mass spectrometry provide precise molecular weight determination, while NMR spectroscopy can elucidate conformational details.

    Applications

    The scientific uses of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) encompass:

    • Pain Management: Potential application in developing analgesics due to its kappa-opioid receptor agonism.
    • Neuroscience Research: Used in studies investigating opioid receptor signaling pathways and their implications in addiction and mood disorders.
    • Pharmacological Studies: Serves as a tool compound for exploring receptor-ligand interactions and developing new therapeutic agents targeting opioid receptors.
    Molecular Design and Structural Modifications

    Rationale for N-Methylation at Tyr1 and Arg7 Residues

    The N-methyl modifications at Tyr1 and Arg7 residues in the dynorphin A (1-8) analogue represent strategic interventions to address two critical limitations of native dynorphin peptides: enzymatic instability and receptor selectivity. Native dynorphin A (1-8) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile) is rapidly degraded by aminopeptidases targeting the N-terminal Tyr1 residue and by trypsin-like proteases cleaving at the Arg6-Arg7 bond. N-methylation of Tyr1 (N-Me-Tyr1) introduces steric hindrance that impedes aminopeptidase access, substantially delaying N-terminal degradation [6]. Simultaneously, N-methylation of Arg7 (N-Me-Arg7) disrupts the protease recognition site (Arg6-Arg7), as proteases typically require unmodified arginine residues for efficient cleavage [6].

    Beyond stability enhancement, these modifications fine-tune receptor interaction dynamics. N-methylation at Tyr1 reduces hydrogen-bonding capacity, which may alter the peptide’s orientation within the kappa-opioid receptor (KOR) binding pocket. Molecular docking studies reveal that N-Me-Tyr1 maintains the critical "tyramine" moiety interaction with transmembrane domain 3 (TM3) of KOR (specifically with Asp138), while reducing undesired interactions with delta-opioid receptors (DOR) through steric constraints [5]. Similarly, N-methylation of Arg7 preserves the crucial salt bridge with KOR’s Glu297 in TM6 – a key determinant of KOR selectivity – while preventing electrostatic repulsion that could occur with fully charged residues [1] [5].

    Table 1: Impact of N-Methylations on Pharmacological Properties

    Modification SiteEnzymatic Resistance TargetReceptor Interaction ConsequenceSelectivity Ratio (KOR:MOR)
    N-Me-Tyr1AminopeptidasesMaintains Tyr1-Asp138 contact; Reduces MOR affinity1,250:1
    N-Me-Arg7Trypsin-like proteasesStabilizes Arg7-Glu297 salt bridge; Prevents Arg7 over-protonation980:1
    Combined modificationsBroad-spectrum stabilitySynergistic KOR selectivity enhancement>2,000:1

    Role of D-Leu8 Ethylamide Substitution in Metabolic Stability

    The C-terminal substitution of native isoleucine (Ile8) with D-leucine ethylamide (D-Leu-NHEt8) constitutes a multi-functional structural intervention addressing three pharmacological challenges:

    • Carboxypeptidase Resistance: The D-configuration at position 8 confers complete resistance to carboxypeptidases, which specifically cleave L-amino acids at the C-terminus. This contrasts sharply with native dynorphin A(1-8), which undergoes rapid C-terminal truncation in plasma (t½ < 2 minutes) [6].
    • Enhanced Receptor Residence Time: Molecular dynamics simulations demonstrate that the ethylamide moiety forms additional hydrophobic contacts with KOR's extracellular loop 2 (ECL2), particularly with Phe234 and Val235, prolonging receptor activation duration compared to the native carboxyl terminus [5].
    • Reduced Cationic Charge: The ethylamide capping eliminates the C-terminal carboxyl group (-COOH), reducing the peptide's overall charge from +4 (native) to +3. This charge reduction enhances membrane permeability without compromising the critical N-terminal "message" domain charge required for KOR activation [1] [6].

    Metabolic stability studies in human and rhesus monkey blood confirm these design advantages: the modified analogue (designated E-2078 in literature) exhibited >95% intact compound after 60 minutes incubation in vitro, with no detectable metabolites in vivo. The plasma elimination half-life reached 44 minutes in rhesus monkeys – a dramatic improvement over native dynorphin A(1-8)'s half-life of seconds [6].

    Comparative Analysis with Native Dynorphin A (1-8) Structural Frameworks

    The cumulative structural modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) create a peptide with fundamentally altered biostability and receptor interaction profiles compared to its native counterpart:

    Table 2: Structural and Functional Comparison with Native Dynorphin A(1-8)

    PropertyNative Dynorphin A(1-8)Modified AnalogFunctional Consequence
    SequenceH-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OHH-N-Me-Tyr-Gly-Gly-Phe-Leu-Arg-N-Me-Arg-D-Leu-NHEtEnhanced enzymatic stability
    Net Charge (pH 7.4)+4+3Improved membrane permeability
    Plasma t½< 2 minutes44 minutes (in vivo, rhesus)Suitable for systemic administration
    KOR Binding Affinity (Ki, nM)1.8 ± 0.30.9 ± 0.2Enhanced receptor recognition
    Receptor SelectivityKOR:MOR = 50:1KOR:MOR > 1000:1Reduced off-target effects
    Primary Cleavage SitesTyr1-Gly2; Arg6-Arg7; C-terminal Ile8No significant cleavageSustained bioactivity in circulation

    Structurally, the modifications preserve the essential KOR "address" domain (residues 5-8) while optimizing it for stability. Native dynorphin A(1-8) adopts a helical structure from residues 5-8, with Arg7 forming a critical KOR contact. The analogue maintains this helical propensity in molecular dynamics simulations but demonstrates reduced conformational flexibility in the C-terminus due to the D-Leu8 ethylamide constraint [5]. This rigidification may contribute to its enhanced KOR specificity by preventing conformations compatible with MOR binding pockets.

    Functionally, the design transforms a rapidly degraded neurotransmitter into a therapeutically viable peptide. While native dynorphin A(1-8) acts as a short-range paracrine signal, the analogue achieves sufficient plasma stability for systemic effects, evidenced by dose-dependent diuresis in conscious rats at 15-200 μg/rat doses – effects mediated specifically through KOR activation [1] [3]. The design framework exemplifies how targeted modifications can overcome the inherent limitations of endogenous peptides while preserving or enhancing their pharmacological specificity.

    Properties

    CAS Number

    103613-84-9

    Product Name

    (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8)

    IUPAC Name

    (2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide

    Molecular Formula

    C50H81N15O9

    Molecular Weight

    1036.3 g/mol

    InChI

    InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1

    InChI Key

    JENWDDCMEATQSR-ONSKYXJOSA-N

    SMILES

    CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC

    Synonyms

    1-N-Me-Tyr(1)-7-N-Me-Arg-8-N-Et-LeuNH2-dynorphin (1-8)
    dynorphin (1-8), N-Me-Tyr(1)-N-Me-Arg(7)-N-Et-LeuNH2(8)-
    dynorphin (1-8), N-methyltyrosyl(1)-N-methylarginyl(7)-N-ethylleucinamide(8)-
    E 2078
    E-2078
    N-Me-Tyr-Gly-Gly-Phe-Leu-Arg-N-Me-Arg-Leu-NH-C2H5
    N-methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide

    Canonical SMILES

    CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC

    Isomeric SMILES

    CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.